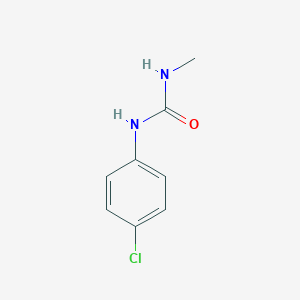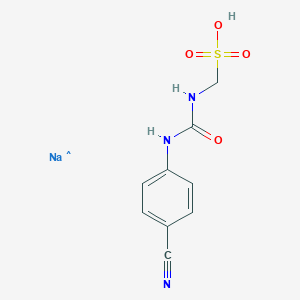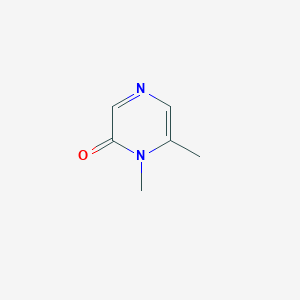
N-Isopropyl-N-phenyloxamic acid
Übersicht
Beschreibung
Synthesis Analysis
N-isopropylacrylamide (NIPAM)-based polymers were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . In another study, pH-sensitive hydrogel nanoparticles based on N-isopropyl acrylamide (NIPAM) and methacrylic acid (MAA) at various molar ratios, were synthesized and characterized in terms of physicochemical and biological properties .Wissenschaftliche Forschungsanwendungen
1. Detection of Propachlor Residues in Food Propachlor OA is used in the development of a sensitive and selective electrochemical sensor for the detection of propachlor residues in food . The sensor is based on a molecularly imprinted polymer (MIP), polyethyleneimine-treated multi-walled carbon nanotubes (PEI-MWCNTs), and gold nanoparticles (AuNPs) . This sensor has a lower detection limit and a wider linear range compared to traditional sensors . It also exhibits high selectivity against other herbicides .
Machine Learning Assisted Detection
The performance of the sensor for propachlor detection is further improved by integrating an XGBoost machine learning algorithm for data analysis . This improves the predictive accuracy of propachlor concentration .
Environmental Monitoring
Due to the potential toxic effects of propachlor, its detection in environmental samples is critical . The sensor developed for propachlor detection provides an effective tool for environmental monitoring .
Food Safety
Monitoring and detecting propachlor residues in food products have become essential for ensuring food safety . The sensor developed for propachlor detection can be used to ensure the safety of food products .
Analytical Standard
Propachlor OA is used as an analytical standard in scientific research . It is used to calibrate instruments and validate analytical methods .
Analysis of Chloroacetanilide Herbicide Degradates
Propachlor OA, being a chloroacetanilide herbicide, is used in the analysis of chloroacetanilide herbicide degradates in drinking water . Its polar nature makes it an ideal compound for analysis by negative electrospray ionization mass spectrometry .
Wirkmechanismus
Target of Action
It’s known that similar compounds often interact with proteins and enzymes involved in various biological processes .
Mode of Action
Propachlor OA’s mode of action primarily involves its interaction with protein biosynthesis . It inhibits protein synthesis several hours before the observed inhibition of growth, suggesting that the primary effect of Propachlor OA is on protein biosynthesis . Its effect on nucleic acid synthesis is secondary .
Biochemical Pathways
Propachlor OA affects the biochemical pathways related to protein biosynthesis . Studies have shown that it inhibits protein synthesis, which occurs prior to an observed reduction in RNA synthesis . This suggests that the primary mechanism of action of Propachlor OA is its effect on nascent protein biosynthesis .
Pharmacokinetics
It’s known that similar compounds often have good absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .
Result of Action
The result of Propachlor OA’s action is the inhibition of protein synthesis, leading to a halt in growth . This is due to its effect on nascent protein biosynthesis . The compound’s action on nucleic acid synthesis is secondary and occurs after the inhibition of protein synthesis .
Action Environment
The action, efficacy, and stability of Propachlor OA can be influenced by various environmental factors. For instance, microbial action can lead to the degradation of Propachlor OA, producing oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . These metabolites are more water-soluble and therefore more mobile than the parent herbicides .
Eigenschaften
IUPAC Name |
2-oxo-2-(N-propan-2-ylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHJOUPYTUBFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037592 | |
| Record name | Propachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-N-phenyloxamic acid | |
CAS RN |
70628-36-3 | |
| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70628-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropyl-N-phenyloxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070628363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Isopropyl-N-phenyloxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)






